molecular formula C18H17N3O B5690366 4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine

4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine

Cat. No.: B5690366
M. Wt: 291.3 g/mol
InChI Key: DSEMYQJLJXCVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine is a chemical compound known for its diverse applications in scientific research. It is characterized by a pyrimidine ring substituted with dimethyl and phenoxyphenyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-12-14(2)20-18(19-13)21-15-8-10-17(11-9-15)22-16-6-4-3-5-7-16/h3-12H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEMYQJLJXCVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-phenoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-N-(4-methoxyphenyl)pyrimidin-2-amine
  • 4,6-dimethyl-N-(4-chlorophenyl)pyrimidin-2-amine
  • 4,6-dimethyl-N-(4-fluorophenyl)pyrimidin-2-amine

Uniqueness

4,6-dimethyl-N-(4-phenoxyphenyl)pyrimidin-2-amine is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.